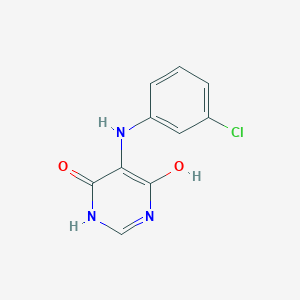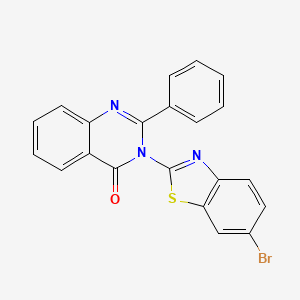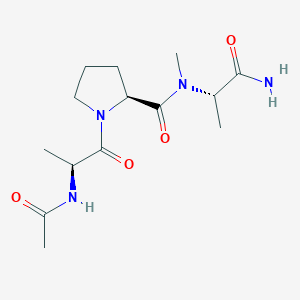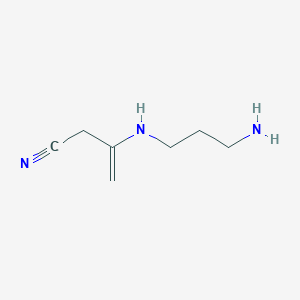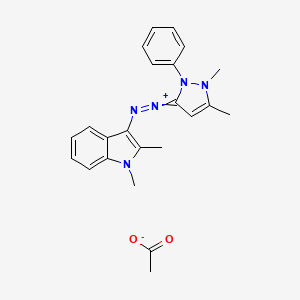
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate is a complex organic compound characterized by its unique structure, which includes an indole and pyrazolium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate typically involves the reaction of 1,2-dimethyl-1H-indole with diazonium salts, followed by coupling with 2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diaza-adamantan-6-one
- (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone
- N-(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate stands out due to its unique diazenyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Número CAS |
94135-77-0 |
|---|---|
Fórmula molecular |
C21H22N5.C2H3O2 C23H25N5O2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(1,2-dimethylindol-3-yl)imino-(1,5-dimethyl-2-phenylpyrazol-3-ylidene)azanium;acetate |
InChI |
InChI=1S/C21H22N5.C2H4O2/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
RMIOSBVPMTZFAP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+]=NC2=C(N(C3=CC=CC=C32)C)C)N(N1C)C4=CC=CC=C4.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
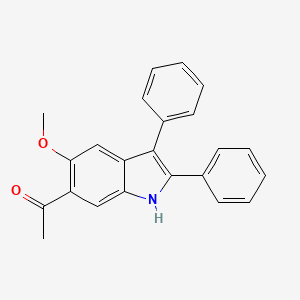
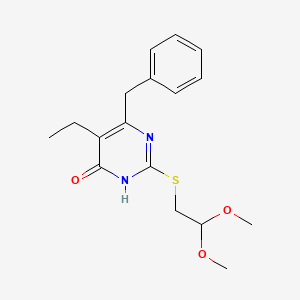
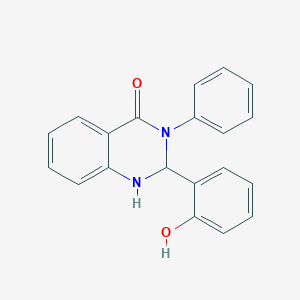
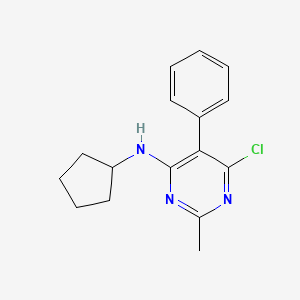
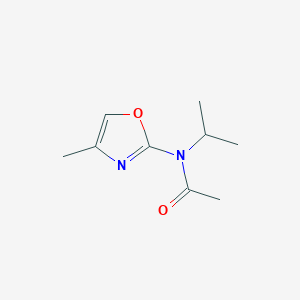


![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
